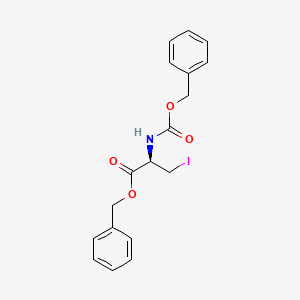
Cbz-beta-iodo-L-Ala-OBn
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cbz-beta-iodo-L-Ala-OBn, also known as carboxybenzyl-beta-iodo-L-alanine benzyl ester, is a compound used in organic synthesis, particularly in peptide chemistry. It is a derivative of L-alanine, an amino acid, and features a carboxybenzyl (Cbz) protecting group, an iodine atom, and a benzyl ester group. The Cbz group is commonly used to protect amines during chemical reactions, ensuring that the amine group does not react undesirably.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cbz-beta-iodo-L-Ala-OBn typically involves multiple steps:
Protection of L-alanine: The amino group of L-alanine is protected using carboxybenzyl chloride (Cbz-Cl) in the presence of a base such as sodium carbonate. This forms Cbz-L-alanine.
Iodination: The beta position of the alanine is iodinated using iodine and a suitable oxidizing agent, such as sodium iodide and hydrogen peroxide.
Esterification: The carboxyl group of the iodinated Cbz-L-alanine is esterified with benzyl alcohol in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) to form this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for efficiency and yield. This often involves the use of automated reactors and continuous flow systems to ensure consistent quality and high throughput.
Analyse Chemischer Reaktionen
Types of Reactions
Cbz-beta-iodo-L-Ala-OBn undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrogenation: The Cbz protecting group can be removed via catalytic hydrogenation using palladium on carbon (Pd-C) and hydrogen gas.
Ester Hydrolysis: The benzyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as triethylamine.
Hydrogenation: Palladium on carbon (Pd-C) and hydrogen gas.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products Formed
Substitution: Products depend on the nucleophile used, such as amino acids or thiol derivatives.
Hydrogenation: Deprotected amino acids.
Hydrolysis: Carboxylic acids.
Wissenschaftliche Forschungsanwendungen
Cbz-beta-iodo-L-Ala-OBn is used in various scientific research applications:
Peptide Synthesis: It serves as a building block in the synthesis of peptides, where the Cbz group protects the amine during coupling reactions.
Medicinal Chemistry: It is used in the development of peptide-based drugs and inhibitors.
Bioconjugation: The iodine atom allows for further functionalization, making it useful in bioconjugation techniques.
Chemical Biology: It is employed in the study of protein interactions and enzyme mechanisms.
Wirkmechanismus
The mechanism of action of Cbz-beta-iodo-L-Ala-OBn primarily involves its role as a protected amino acid derivative. The Cbz group protects the amine, allowing selective reactions at other functional groups. The iodine atom can be substituted with various nucleophiles, enabling the introduction of different functional groups. The benzyl ester group can be hydrolyzed to yield the free carboxylic acid, which can then participate in further reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cbz-beta-iodo-L-Ala-OH: Similar structure but with a free carboxylic acid instead of a benzyl ester.
Cbz-beta-bromo-L-Ala-OBn: Similar structure but with a bromine atom instead of iodine.
Cbz-beta-iodo-D-Ala-OBn: Similar structure but with the D-enantiomer of alanine.
Uniqueness
Cbz-beta-iodo-L-Ala-OBn is unique due to the combination of the Cbz protecting group, the iodine atom, and the benzyl ester group. This combination allows for selective protection and functionalization, making it a versatile intermediate in organic synthesis and peptide chemistry.
Eigenschaften
Molekularformel |
C18H18INO4 |
|---|---|
Molekulargewicht |
439.2 g/mol |
IUPAC-Name |
benzyl (2R)-3-iodo-2-(phenylmethoxycarbonylamino)propanoate |
InChI |
InChI=1S/C18H18INO4/c19-11-16(17(21)23-12-14-7-3-1-4-8-14)20-18(22)24-13-15-9-5-2-6-10-15/h1-10,16H,11-13H2,(H,20,22)/t16-/m0/s1 |
InChI-Schlüssel |
UTLXZOSYDVYSPG-INIZCTEOSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)COC(=O)[C@H](CI)NC(=O)OCC2=CC=CC=C2 |
Kanonische SMILES |
C1=CC=C(C=C1)COC(=O)C(CI)NC(=O)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


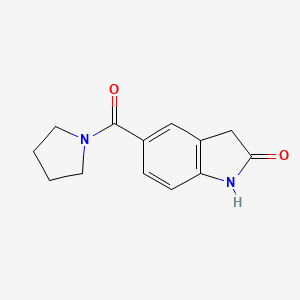
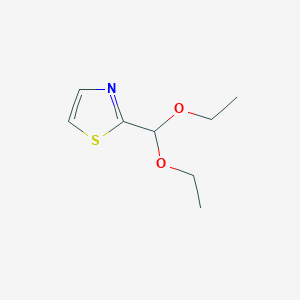

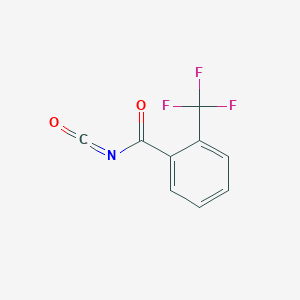

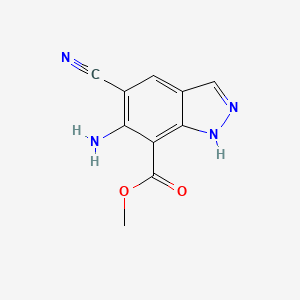
![N-(3-Chlorophenyl)-4-[2-(ethylamino)pyridin-4-yl]pyrimidin-2-amine](/img/structure/B8480916.png)


![sodium;4-[[12-(4-cyclohexylpiperazin-1-yl)-8-oxo-15-oxa-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,9,11,13-heptaen-10-yl]amino]benzoate](/img/structure/B8480929.png)

![(4-Benzylpiperidin-1-yl)(6-(4-fluoro-3-methylphenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)methanone](/img/structure/B8480948.png)

![2-chloro-4-(pyrrolidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8480966.png)
